2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative featuring a 4-chlorophenyl substituent at position 3 of the quinazolinone core and a 2,5-dimethylphenyl group attached via a sulfanyl-acetamide linkage. Its molecular formula is C₂₄H₂₀ClN₃O₂S, with a molecular weight of 449.95 g/mol (exact mass: 449.0964) . The structure combines a planar quinazolinone scaffold with a substituted arylacetamide moiety, which confers unique electronic and steric properties. It is synthesized via coupling reactions involving diazonium salts or thiol intermediates, as exemplified in related quinazolinone derivatives .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-7-8-16(2)21(13-15)26-22(29)14-31-24-27-20-6-4-3-5-19(20)23(30)28(24)18-11-9-17(25)10-12-18/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYANAPLZLJPHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421578-25-8 | |
| Record name | 2-((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(2,5-DI-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, often using thiourea or a similar reagent.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,5-dimethylphenylacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or inflammation.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quinazolinone-acetamide hybrids, where variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Electronic Effects: The 4-chlorophenyl group on the quinazolinone core enhances electron-withdrawing properties, stabilizing the conjugated system. This is consistent with IR data showing strong C=O stretches (~1664 cm⁻¹) in related analogs .
Steric and Lipophilic Effects: 2,5-Dimethylphenyl (target compound) vs. 2,6-Dibromo-4-methylphenyl () significantly increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- Derivatives with 4-methyl or 4-methoxy aryl groups (e.g., compounds 13a–e in ) are synthesized in high yields (>90%) via diazonium coupling, suggesting robust scalability for the target compound’s analogs .
Crystallographic Insights :
- Related N-substituted acetamides (e.g., and ) exhibit planar amide groups and intermolecular hydrogen bonding (N–H⋯O), which stabilize crystal packing. Such interactions may influence the target compound’s solid-state stability .
Research Implications and Gaps
- Biological Activity: While the provided evidence lacks explicit biological data for the target compound, structurally similar quinazolinones are known for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, sulfamoylphenyl analogs () are often explored as carbonic anhydrase inhibitors .
- Unresolved Questions: The impact of 2,5-dimethylphenyl vs. 2,4,6-trimethylphenyl () on pharmacokinetics remains unstudied.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article aims to detail its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
- SMILES : CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
- InChIKey : AYANAPLZLJPHLM-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. While specific data on this compound is limited, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Salmonella typhi |
| Compound B | 0.63 ± 0.001 | Bacillus subtilis |
| Compound C | 21.25 ± 0.15 | Thiourea (control) |
Enzyme Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Case Studies
Several case studies involving quinazolinone derivatives have highlighted their potential therapeutic applications:
- Case Study 1 : A synthesized quinazolinone compound was tested for its antibacterial efficacy against multi-drug resistant strains, showing promising results that suggest further development for clinical applications.
- Case Study 2 : Research focusing on enzyme inhibition indicated that certain derivatives could serve as lead compounds for developing new drugs targeting neurodegenerative diseases through AChE inhibition.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
Core Formation : Construct the quinazolinone core via cyclization of 4-chlorophenyl-substituted precursors under reflux conditions (e.g., using acetic acid as a solvent) .
Sulfanyl Group Introduction : React the core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in basic conditions (e.g., NaOH/ethanol) to form the sulfanyl bridge .
Acetamide Functionalization : Couple the intermediate with 2,5-dimethylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Critical Conditions : Temperature (60–80°C for cyclization), solvent polarity (THF for solubility), and catalyst choice (e.g., triethylamine for deprotonation) significantly impact yield (60–75%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to confirm the presence of the acetylamino group (δ 2.1 ppm for CH₃), quinazolinone carbonyl (δ 165–170 ppm), and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (m/z 476.39 for [M+H]⁺) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .
Q. What are the core structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Quinazolinone Core : Electrophilic at C4-oxo for nucleophilic attacks.
- Sulfanyl Bridge : Susceptible to oxidation (e.g., forming sulfoxides) or substitution reactions.
- Acetylamino and Chlorophenyl Groups : Participate in hydrogen bonding and π-π stacking, critical for biomolecular interactions .
Q. How can solubility and purification challenges be addressed during synthesis?
- Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for reaction steps; precipitate in ice-cold water for crude isolation .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >98% purity .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for core cyclization .
- Solvent Screening : COSMO-RS simulations to predict solvent effects on reaction kinetics and yield .
- Machine Learning : Train models on existing thienopyrimidine synthesis data to predict optimal catalyst-substrate pairs .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative SAR Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 3,5-dimethylphenyl) and test in standardized assays (e.g., kinase inhibition) .
- Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl) or acetamide chains (e.g., N-cyclopentyl) .
In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR tyrosine kinase) .
In Vitro Validation : Test analogs in dose-response assays (IC₅₀ determination) and selectivity panels .
Q. How can statistical experimental design improve synthesis optimization?
- Factorial Design : Apply a 2³ factorial matrix to evaluate temperature (60–80°C), solvent (THF vs. DMF), and catalyst (triethylamine vs. DBU) effects on yield .
- Response Surface Methodology (RSM) : Optimize reaction time and reagent stoichiometry for maximal purity .
Q. What techniques are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .
Q. How to develop analytical methods for detecting degradation products?
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products (e.g., oxidized sulfanyl derivatives) .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify major degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
